UAMC-3203

概要

説明

UAMC-3203: は、以下の特性を持つ化学化合物です。

準備方法

合成経路: UAMC-3203の詳細な合成経路は、文献では広く公開されていません。 特定の化学反応を用いて合成されます。

反応条件: 残念ながら、具体的な反応条件は公開されていません。

工業生産: 工業規模での生産方法に関する情報は限られています。

化学反応の分析

反応: UAMC-3203は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

一般的な試薬と条件: フェロトーシス研究で使用される一般的な試薬には、脂質過酸化誘導剤(エラスチンなど)、鉄キレート剤、抗酸化剤などがあります。

主要な生成物: this compound反応から生じる主要な生成物は明示的に報告されていません。

科学研究での応用

化学: this compoundは、主にフェロトーシス研究の文脈で研究されており、脂質代謝と酸化ストレスの理解に貢献しています。

生物学: 研究者は、細胞生存、脂質恒常性、鉄代謝への影響を調査しています。

医学: this compoundは、フェロトーシス調節不全を伴う疾患の潜在的な治療標的として有望です。

産業: 直接産業で使用されるわけではありませんが、その研究は創薬と疾患治療戦略に役立ちます。

科学的研究の応用

Chemistry: UAMC-3203 is primarily studied in the context of ferroptosis research, contributing to our understanding of lipid metabolism and oxidative stress.

Biology: Researchers investigate its impact on cell survival, lipid homeostasis, and iron metabolism.

Medicine: this compound holds promise as a potential therapeutic target for diseases involving ferroptosis dysregulation.

Industry: While not directly used in industry, its study informs drug development and disease treatment strategies.

作用機序

分子標的: UAMC-3203は、脂質過酸化、鉄処理、ROS調節に関与する成分を標的にする可能性があります。

経路: 脂質代謝、グルタチオンペルオキシダーゼ4(GPX4)活性、鉄輸送に関連する経路に影響を与えます。

類似の化合物との比較

独自性: this compoundの独自性は、強力なフェロトーシス阻害にあります。

類似の化合物: その他のフェロトーシス阻害剤には、Fer-1(フェロスタチン-1)、エラスチン、RSL3、リプロスタチン-1などがあります

類似化合物との比較

Uniqueness: UAMC-3203’s uniqueness lies in its potent ferroptosis inhibition.

Similar Compounds: Other ferroptosis inhibitors include Fer-1 (Ferrostatin-1), Erastin, RSL3, and Liproxstatin-1

生物活性

UAMC-3203 is a novel ferroptosis inhibitor that has garnered attention for its potential therapeutic applications in various pathological conditions, particularly those associated with oxidative stress and iron overload. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in preclinical studies, and implications for clinical applications.

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties, characterized by high solubility and extensive tissue distribution. In studies conducted on mice and rats, the compound demonstrated:

- Half-Life : Approximately 3–4 hours in mice and 4–6 hours in rats.

- Tissue Distribution : Tissue-to-plasma ratios ranged from 10.5 to 219 in mice and 12.5 to 114 in rats, indicating significant distribution across various tissues.

- Blood-Brain Barrier Penetration : Minimal detection in spinal fluid and brain tissues suggests limited ability to cross the blood-brain barrier, which may reduce central nervous system side effects .

Efficacy Against Ferroptosis

This compound has shown superior efficacy in mitigating ferroptosis-related damage compared to other inhibitors like Fer1 and Lip1. Key findings from various studies include:

- Reduction of Organ Dysfunction : this compound significantly reduced plasma injury biomarkers such as LDH, CK, AST, and ALT in models of iron overload-induced multiorgan dysfunction. This was reflected in improved survival rates in animal models .

- Myocardial Function Improvement : In a rat model of cardiac arrest, treatment with this compound improved myocardial function as measured by echocardiography and microcirculation assessments post-resuscitation .

Case Study 1: Multiorgan Dysfunction Syndrome (MODS)

In a study assessing the impact of this compound on MODS induced by iron overload, mice treated with this compound showed a 60% survival rate , significantly higher than controls. The treatment resulted in lower levels of plasma iron and reduced lipid peroxidation markers compared to untreated groups .

Case Study 2: Post-Resuscitation Myocardial Dysfunction

A study involving post-resuscitation myocardial dysfunction demonstrated that this compound improved ejection fraction (EF) and cardiac output (CO) significantly at various time points after resuscitation. The compound was found to be more effective than Deferoxamine (DFO) at certain intervals, indicating its potential as a therapeutic agent in acute cardiac events .

This compound functions primarily by inhibiting ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound effectively reduces levels of reactive oxygen species (ROS) and lipid peroxidation products, thereby protecting cells from oxidative damage. Notably, it has been shown to modulate key ferroptosis markers such as glutathione peroxidase 4 (GPX4) and non-heme iron levels .

Comparative Efficacy Table

| Compound | IC50 (nM) | Half-Life (h) | Survival Rate (%) | Organ Dysfunction Reduction |

|---|---|---|---|---|

| This compound | 10 | 20 | 60 | Significant |

| Fer1 | 33 | 0.1 | N/A | Moderate |

| Deferoxamine | N/A | N/A | N/A | Moderate |

特性

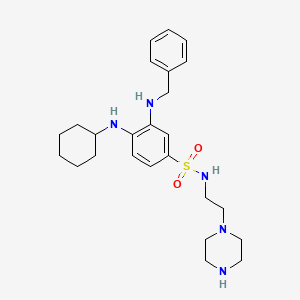

IUPAC Name |

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSVXKJIVUNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。